"physical and chemical properties of 2,2-Dibromo-2-fluoroacetamide"
"physical and chemical properties of 2,2-Dibromo-2-fluoroacetamide"
Executive Summary
2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized fluorinated C2 building block used primarily in the synthesis of complex pharmaceutical intermediates and bioactive peptidomimetics.[1][2][3][4] Distinguished by its unique halogenation pattern—two bromine atoms and one fluorine atom on the
This guide provides a comprehensive technical analysis of DBFA, moving beyond basic property listing to explore its mechanistic utility in drug discovery and the critical safety protocols required for its handling.
Molecular Architecture & Identification
DBFA is characterized by an acetamide core where the
| Identifier | Details |
| IUPAC Name | 2,2-Dibromo-2-fluoroacetamide |
| Common Synonyms | DBFA; |
| CAS Number | 7663-25-4 |
| Molecular Formula | |
| SMILES | NC(=O)C(F)(Br)Br |
| InChI Key | QKOMCDMGDPUVMH-UHFFFAOYSA-N |
Physicochemical Profile
The physical properties of DBFA dictate its handling in the laboratory. It is a solid at room temperature with moderate solubility in polar organic solvents, making it compatible with standard organic synthesis workflows.
Table 1: Physical and Chemical Constants
| Property | Value | Context/Notes |
| Molecular Weight | 234.85 g/mol | High bromine content contributes ~68% of mass. |
| Physical State | Solid (Crystalline) | Typically appears as white to off-white crystals. |
| Melting Point | 141 – 146 °C | Sharp melting range indicates high crystallinity. |
| Boiling Point | 233.8 °C (Predicted) | Decomposition often precedes boiling at atm pressure. |
| Density | ~2.4 g/cm³ | High density due to di-bromo substitution. |
| Solubility | Soluble: DMSO, DMF, MeOHInsoluble: Hexane, Water (Low) | Hydrolytic instability suggests avoiding aqueous storage. |
| pKa | ~10–11 (Amide N-H) | Estimated; acidity enhanced by electron-withdrawing |
Synthesis & Production
The industrial and laboratory-scale production of DBFA predominantly relies on the amidation of Ethyl dibromofluoroacetate (EDBFA) . This route is preferred over direct halogenation of fluoroacetamide due to the extreme toxicity of the latter and the control offered by the ester precursor.
Protocol: Amidation of EDBFA
Reaction:
-
Precursor Preparation: EDBFA is dissolved in a polar aprotic solvent (e.g., THF or Diethyl ether) at 0°C.
-
Ammonolysis: Anhydrous ammonia gas or a concentrated solution of ammonium hydroxide is introduced.
-
Isolation: The product precipitates or is extracted after solvent evaporation.
-
Purification: Recrystallization from ethanol/water mixtures yields high-purity DBFA.
Expert Insight: The electron-withdrawing effect of the fluorine and bromine atoms makes the ester carbonyl highly electrophilic, allowing this reaction to proceed rapidly even at low temperatures.
Chemical Reactivity & Applications[8]
DBFA is not merely a static intermediate; it is a "masked" nucleophile. Its primary utility lies in Reformatsky-type reactions where the C-Br bond is activated by a metal (typically Zinc), allowing the formation of fluorinated carbon-carbon bonds.
Zinc-Mediated Olefination (Synthesis of Fluoroacrylamides)
In medicinal chemistry, DBFA is a precursor to (Z)-
Mechanism:
-
Zinc Insertion: Diethylzinc (
) or activated Zinc dust inserts into one C-Br bond, generating a zinc carbenoid/enolate species. -
Aldehyde Attack: This nucleophilic species attacks an aldehyde (
). -
Elimination: Spontaneous
-elimination of the second bromine atom and the zinc alkoxide oxygen yields the fluoroalkene.
Visualization of Reactivity Pathways
The following diagram illustrates the central role of DBFA in generating fluorinated scaffolds.
Figure 1: Synthetic pathways originating from DBFA. The green path represents the primary application in synthesizing fluorinated Michael acceptors.
Safety & Toxicology (Critical)
Handling 2,2-Dibromo-2-fluoroacetamide requires strict adherence to safety protocols. While distinct from monofluoroacetamide (Compound 1080), the metabolic release of fluoroacetate remains a theoretical risk upon hydrolysis.
Hazard Identification
-
Acute Toxicity: Highly toxic if swallowed, inhaled, or absorbed through the skin.
-
Target Organs: Central Nervous System (CNS), Heart (potential for Krebs cycle disruption via fluorocitrate formation).
-
Skin/Eye: Severe irritant; potential vesicant due to haloacetamide moiety.
Handling Protocol
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during synthesis steps involving powders.
-
Decontamination: Treat spills with 10% NaOH solution to induce hydrolysis (degradation to fluoride and bromide salts), followed by absorption with vermiculite.
References
-
PubChem. (2025).[1] 2,2-Dibromo-2-fluoroacetamide (Compound Summary). National Library of Medicine. [Link]
-
Chemsrc. (2024). 2,2-Dibromo-2-fluoroacetamide Physicochemical Properties.[Link]
-
Bernardi, L., et al. (2005). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules.[5] Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. 2,2-Dibromo-2-fluoroacetamide | C2H2Br2FNO | CID 20252537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 2,2-dibromo-2-fluoroacetate565-53-7,Purity98%_Saan Chemical Technology (Shanghai) Co., Ltd. [molbase.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 7663-25-4 | 2,2-Dibromo-2-fluoroacetamide - Fluoropharm [fluoropharm.com]
- 5. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]
